Thiazole, 4-(difluoromethyl)-

概要

説明

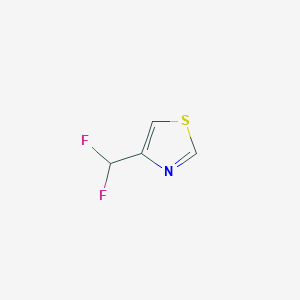

Thiazole, 4-(difluoromethyl)- is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the difluoromethyl group at the 4-position of the thiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Thiazole, 4-(difluoromethyl)- typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts and radical chemistry .

Industrial Production Methods: Industrial production of Thiazole, 4-(difluoromethyl)- often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize the production process .

化学反応の分析

Substitution Reactions

The bromine atom and difluoromethyl group in 4-(difluoromethyl)thiazoles participate in nucleophilic substitution and functionalization reactions.

Key Reactions and Conditions

-

Mechanistic Insight : The difluoromethyl group enhances electrophilicity at the thiazole ring’s C2 and C5 positions, facilitating nucleophilic attacks. For example, bromine at C2 in ethyl 2-bromo-4-(difluoromethyl)thiazole is readily displaced by amines.

Cycloaddition Reactions

4-Alkenyl-2-amino-4-(difluoromethyl)thiazoles act as dienes in [4 + 2] cycloadditions with nitroalkenes, exhibiting high regioselectivity.

Example Cycloadditions

-

Computational Analysis : DFT studies reveal that the thiazole’s C5 interacts preferentially with the β-carbon of nitroalkenes, favoring endo transition states stabilized by π-π interactions .

Oxidation and Reduction

The difluoromethyl group and thiazole ring undergo redox transformations under controlled conditions.

Oxidation Reactions

-

Thiazole Ring Oxidation : Treatment with m-CPBA oxidizes the thiazole’s C4–C5 double bond, yielding sulfoxide or sulfone derivatives.

-

Carboxylic Acid Derivatives : 2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid is oxidized to ketones using strong oxidants like KMnO₄.

Reduction Reactions

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) of nitro-containing cycloadducts produces amino derivatives .

-

Difluoromethyl Group Stability : The CF₂H group is resistant to reduction under mild conditions, preserving the thiazole’s electronic profile .

Biological Activity and Mechanism

4-(Difluoromethyl)thiazoles inhibit enzymes and disrupt microbial/cancer cell pathways:

Enzyme Targets

科学的研究の応用

Anticancer Applications

Thiazole derivatives are recognized for their potential as anticancer agents. The incorporation of the difluoromethyl group enhances the biological activity of these compounds.

- Protein Kinase Inhibition : Recent studies have demonstrated that thiazole derivatives can effectively inhibit various protein kinases involved in cancer progression. For instance, compounds derived from thiazole have been shown to target the PI3K/AKT/mTOR pathway, which is crucial in many cancers. One study reported a compound with an IC50 value of 3.4 µM against CK2α kinase, showcasing its potential as a selective anticancer agent .

- B-RAF Kinase Inhibition : Thiazole derivatives have also been evaluated for their inhibitory effects on B-RAF(V600E) kinase, which is implicated in melanoma. Compounds synthesized with thiazole scaffolds exhibited significant antiproliferative effects on cancer cell lines such as MCF-7 and WM266.4. Notably, a derivative showed an IC50 value of 1.20 nM against B-RAF(V600E), outperforming existing therapies .

- Mechanistic Insights : Studies have elucidated the mechanisms through which thiazole derivatives exert their anticancer effects. For example, compounds targeting RAF kinases showed marked inhibition of tumor cell proliferation by inducing apoptosis .

Antimicrobial Activity

Thiazole derivatives are also explored for their antimicrobial properties.

- Bacterial and Fungal Inhibition : Research has indicated that thiazole compounds demonstrate significant antibacterial and antifungal activities. A review highlighted various thiazole derivatives that exhibited potent effects against pathogens like Staphylococcus aureus and Candida albicans . The introduction of halogen substituents has been shown to enhance these activities further .

- Tuberculosis Treatment : Some thiazole derivatives have been synthesized with the aim of combating Mycobacterium tuberculosis. Compounds demonstrated promising activity against the H37Rv strain, indicating their potential as new antitubercular agents .

Other Therapeutic Applications

Beyond anticancer and antimicrobial properties, thiazole derivatives have been investigated for additional therapeutic uses.

- Anticonvulsant Activity : Thiazoles have been studied for their potential as anticonvulsant agents. Certain derivatives were synthesized and tested against specific cell lines, showing promising results in terms of seizure control .

- Pesticide Development : The difluoromethyl group has been incorporated into pesticide formulations due to its unique properties that enhance efficacy and selectivity against pests . This application underscores the versatility of thiazole derivatives beyond traditional pharmaceutical uses.

Summary Table of Thiazole Applications

| Application Area | Specific Activity | Notable Findings |

|---|---|---|

| Anticancer | Protein kinase inhibition | IC50 = 3.4 µM against CK2α; 1.20 nM against B-RAF(V600E) |

| Antimicrobial | Bacterial and fungal inhibition | Effective against Staphylococcus aureus and Candida albicans |

| Tuberculosis | Antitubercular activity | Active against Mycobacterium tuberculosis H37Rv strain |

| Anticonvulsant | Seizure control | Promising results in preclinical studies |

| Pesticide Development | Enhanced efficacy in pest control | Difluoromethyl group improves selectivity |

作用機序

The mechanism of action of Thiazole, 4-(difluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

類似化合物との比較

Thiazole: A basic heterocyclic compound with a similar structure but without the difluoromethyl group.

4-Methylthiazole: A thiazole derivative with a methyl group at the 4-position instead of a difluoromethyl group.

Thiazolidine: A reduced form of thiazole with a saturated ring structure

Uniqueness: Thiazole, 4-(difluoromethyl)- is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various applications .

生物活性

Thiazole derivatives, particularly 4-(difluoromethyl)-thiazole, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article synthesizes the available literature on the biological properties of this compound, focusing on its potential applications in treating various diseases, including cancer and neurodegenerative disorders.

Overview of Thiazole Derivatives

Thiazoles are five-membered heterocyclic compounds that possess a sulfur atom and a nitrogen atom in their ring structure. The introduction of substituents, such as the difluoromethyl group, can enhance their biological activity by modulating pharmacokinetic properties and target interactions. The difluoromethyl group is known to improve lipophilicity and metabolic stability, making thiazole derivatives more effective as pharmaceutical agents .

1. Anticancer Activity

Thiazole derivatives have shown promising anticancer properties. For instance, a series of novel thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against various cell lines. Some compounds exhibited significant cytotoxic effects, with IC50 values ranging from 10 to 30 µM against human glioblastoma and melanoma cells .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound 9 | U251 (glioblastoma) | 1.61 ± 1.92 | High |

| Compound 10 | WM793 (melanoma) | 1.98 ± 1.22 | High |

These findings suggest that modifications to the thiazole structure can lead to enhanced anticancer activity through improved interaction with cellular targets.

2. Neuroprotective Effects

Recent studies have highlighted the potential of thiazole derivatives in treating neurodegenerative diseases like Alzheimer's disease (AD). Thiazole compounds have been shown to inhibit key enzymes involved in AD pathology, such as acetylcholinesterase (AChE) and beta-secretase-1. For example, certain thiazolidine derivatives demonstrated AChE inhibition with IC50 values around 3.11 μM, indicating their potential as therapeutic agents for AD .

| Compound Type | Target Enzyme | IC50 (µM) | Cell Type |

|---|---|---|---|

| Thiazolidin-4-one | AChE | 3.11 | Rat |

| Thiazole acetamide | Aβ42 | 10.6 | HeLa cells |

The multitarget effects of these compounds at micromolar concentrations suggest they could be developed into anti-Alzheimer drugs that address multiple aspects of the disease's pathology .

3. Antimicrobial Activity

Thiazole derivatives have also exhibited antimicrobial properties against various pathogens. A study reported that several thiazole compounds displayed lower minimum inhibitory concentration (MIC) values than neomycin against E. coli and S. aureus, indicating strong antibacterial activity .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | < 5 |

| Compound B | S. aureus | < 10 |

This antimicrobial activity underscores the versatility of thiazole derivatives in addressing infections.

The biological activities of thiazole derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many thiazoles act as inhibitors for enzymes critical in disease pathways, such as AChE in AD and various kinases in cancer.

- Antioxidant Properties : Some thiazole compounds exhibit significant antioxidant activity, which may protect cells from oxidative stress associated with cancer and neurodegeneration .

- Modulation of Protein Aggregation : In AD models, thiazoles have been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are hallmarks of the disease .

Case Studies

Several case studies illustrate the effectiveness of thiazole derivatives:

- Alzheimer's Disease : In a study involving transgenic mice models for AD, treatment with a specific thiazolidine derivative resulted in a significant reduction in amyloid plaque burden and improved cognitive function .

- Cancer Treatment : Clinical trials involving thiazole-based compounds demonstrated promising results in reducing tumor size in patients with melanoma when combined with standard therapies .

特性

IUPAC Name |

4-(difluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2NS/c5-4(6)3-1-8-2-7-3/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXGRMKZGXSJLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306932 | |

| Record name | Thiazole, 4-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432754-57-8 | |

| Record name | Thiazole, 4-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432754-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 4-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。